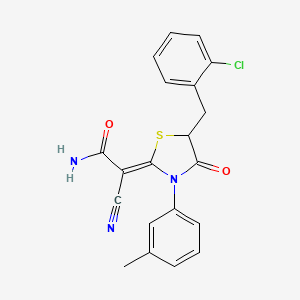
(Z)-2-(5-(2-chlorobenzyl)-4-oxo-3-(m-tolyl)thiazolidin-2-ylidene)-2-cyanoacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-2-(5-(2-chlorobenzyl)-4-oxo-3-(m-tolyl)thiazolidin-2-ylidene)-2-cyanoacetamide is a useful research compound. Its molecular formula is C20H16ClN3O2S and its molecular weight is 397.88. The purity is usually 95%.
BenchChem offers high-quality (Z)-2-(5-(2-chlorobenzyl)-4-oxo-3-(m-tolyl)thiazolidin-2-ylidene)-2-cyanoacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-2-(5-(2-chlorobenzyl)-4-oxo-3-(m-tolyl)thiazolidin-2-ylidene)-2-cyanoacetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activities
The compound falls under the category of thiazolidinones, known for their antimicrobial properties. Research has shown that derivatives of thiazolidinone, including compounds similar to (Z)-2-(5-(2-chlorobenzyl)-4-oxo-3-(m-tolyl)thiazolidin-2-ylidene)-2-cyanoacetamide, have been synthesized and evaluated for their antimicrobial activities. For example, Gouda et al. (2010) demonstrated the synthesis of thiazolidinone derivatives with promising antimicrobial activities, highlighting the potential of these compounds in combating microbial infections Gouda, M., Berghot, M., Abd El-Ghani, Ghada E., & Khalil, A. (2010).
Potential Anticancer Agents
Another significant application of thiazolidinone derivatives is in the field of cancer research. Various studies have explored the synthesis of thiazolidinone compounds for their potential anticancer activity. For instance, Buzun et al. (2021) investigated novel thiazolidinone derivatives, identifying compounds with antimitotic activity and selective cytotoxicity against several cancer cell lines, indicating their potential as anticancer agents Buzun, K., Kryshchyshyn-Dylevych, A., Senkiv, J., Roman, O., Gzella, A., Bielawski, K., Bielawska, A., & Lesyk, R. (2021).
QSAR and Drug Design
Thiazolidinone derivatives are also of interest in quantitative structure-activity relationship (QSAR) studies and drug design, aiding in the development of more effective drugs. George, R. F. (2012) conducted a QSAR study on cytotoxic thiazolidinone derivatives, providing insights into their antitumor properties and assisting in the design of new anticancer drugs George, R. F. (2012).
Herbicidal Activity
Additionally, thiazolidinone compounds have been explored for their potential herbicidal activity. Wang, Q., Li, H., Li, Y.-h., & Huang, R.-q. (2004) synthesized a series of thiazolidinone derivatives showing good herbicidal activities, indicating their use in agricultural applications Wang, Q., Li, H., Li, Y.-h., & Huang, R.-q. (2004).
Propiedades
IUPAC Name |
(2Z)-2-[5-[(2-chlorophenyl)methyl]-3-(3-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyanoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3O2S/c1-12-5-4-7-14(9-12)24-19(26)17(10-13-6-2-3-8-16(13)21)27-20(24)15(11-22)18(23)25/h2-9,17H,10H2,1H3,(H2,23,25)/b20-15- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXIPXONRVIERMR-HKWRFOASSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C(SC2=C(C#N)C(=O)N)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)N\2C(=O)C(S/C2=C(/C#N)\C(=O)N)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-(5-(2-chlorobenzyl)-4-oxo-3-(m-tolyl)thiazolidin-2-ylidene)-2-cyanoacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-cyclohexyl-4-methyl-2,3-dihydro-1H-pyrrolo[3',2':5,6]pyrido[1,2-a]benzimidazole-5-carbonitrile](/img/structure/B2700271.png)


![3-Cyclopentylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2700276.png)
![(2Z)-3-[4-(dimethylamino)phenyl]-2-[(1E)-(methoxyimino)methyl]prop-2-enenitrile](/img/structure/B2700278.png)
![2-[3-(4-Methoxyphenyl)-6-oxopyridazin-1-yl]acetonitrile](/img/structure/B2700279.png)
![4-[butyl(methyl)sulfamoyl]-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2700280.png)

![4-[(4-Formyl-2-iodophenoxy)methyl]benzoic acid](/img/structure/B2700285.png)
![N-isopropyl-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2700286.png)

![N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide hydrochloride](/img/structure/B2700290.png)

